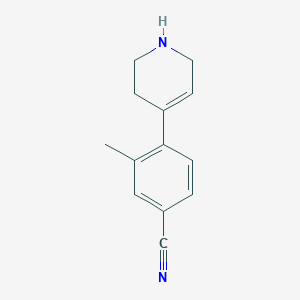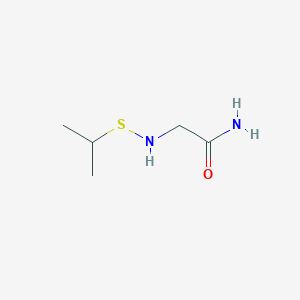![molecular formula C16H24N2O B13871454 2,4,6-Trimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B13871454.png)
2,4,6-Trimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde is an organic compound with the molecular formula C13H18N2O It is a derivative of benzaldehyde, featuring a piperazine ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde typically involves the reaction of 2,4,6-trimethylbenzaldehyde with 4-methylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of 2,4,6-trimethylbenzoic acid.
Reduction: Formation of 2,4,6-trimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,4,6-Trimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: A closely related compound with a similar structure but lacking the trimethyl substitution on the benzene ring.
3-(4-Methylpiperazin-1-yl)aniline: Another related compound featuring a piperazine ring but with an aniline group instead of an aldehyde group.
Uniqueness
2,4,6-Trimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde is unique due to the presence of both the trimethyl-substituted benzene ring and the piperazine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C16H24N2O |
|---|---|
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
2,4,6-trimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde |
InChI |
InChI=1S/C16H24N2O/c1-12-9-13(2)16(11-19)14(3)15(12)10-18-7-5-17(4)6-8-18/h9,11H,5-8,10H2,1-4H3 |
Clé InChI |
CIOXOLWFONAKKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1CN2CCN(CC2)C)C)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B13871383.png)







![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871449.png)

![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]propane-2-sulfonamide](/img/structure/B13871474.png)

